molecular formula C12H19N3O B2415823 2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol CAS No. 2197453-42-0

2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol

Cat. No.: B2415823
CAS No.: 2197453-42-0
M. Wt: 221.304
InChI Key: BDPJRQFQRVFUCE-UHFFFAOYSA-N
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Description

2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol is a chemical compound of interest in scientific research and development. This molecule features a cyclobutanol ring, a structure present in various biochemical reagents , which is linked via an amino bridge to a 6-tert-butylpyridazine group, a heterocyclic motif found in other research compounds . The integration of these subunits makes it a potential candidate for exploration in medicinal chemistry and drug discovery, particularly as a building block or intermediate for novel bioactive molecules. Researchers are investigating compounds with similar frameworks for various applications, as seen in the development of heterocyclic compounds as modulators for biological targets such as the thyroid hormone receptor beta (THR-β) . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this material appropriately, considering the potential flammability common to similar organic alcohols .

Properties

IUPAC Name

2-[(6-tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-12(2,3)10-6-7-11(15-14-10)13-8-4-5-9(8)16/h6-9,16H,4-5H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDPJRQFQRVFUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a base.

    Formation of the Cyclobutanol Ring: The cyclobutanol ring is formed through cyclization reactions involving suitable precursors, such as cyclobutanone derivatives.

    Coupling Reactions: The final step involves coupling the pyridazine derivative with the cyclobutanol derivative using appropriate coupling agents and conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(4,6-Di-tert-butyl-2,3-dihydroxyphenyl)thio]acetic acid amides: Similar in having a tert-butyl group and a heterocyclic ring.

    tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols: Shares the tert-butyl substitution and heterocyclic structure.

Uniqueness

2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol is unique due to its specific combination of a cyclobutanol ring, an amino group, and a tert-butyl-substituted pyridazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Q & A

Q. What are the established synthetic routes for 2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol?

  • Methodological Answer : The synthesis typically involves three key steps:

Cyclobutane Ring Formation : A [2+2] cycloaddition reaction between alkenes or strained precursors under UV light or thermal conditions generates the cyclobutane core .

Hydroxyl Group Introduction : Hydroboration-oxidation of cyclobutene intermediates selectively installs the hydroxyl group at the 1-position .

Pyridazine Functionalization : Nucleophilic substitution (e.g., Buchwald-Hartwig amination) attaches the 6-tert-butylpyridazin-3-yl moiety to the cyclobutane ring. Optimize solvent (e.g., DMF) and catalysts (e.g., Pd(OAc)₂) for yield .
Characterization : Validate purity via HPLC and structural confirmation using 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the stereochemistry of the cyclobutane ring confirmed?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELXL (via SHELX suite) for single-crystal structure refinement to assign absolute configuration .
  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose-based columns) to resolve enantiomers and quantify enantiomeric excess (ee) .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and computed spectra to confirm stereochemical assignments .

Advanced Research Questions

Q. How does the tert-butyl substituent influence the compound’s reactivity and biological interactions?

  • Methodological Answer :
  • Steric Effects : Perform kinetic studies (e.g., SN2 reactions) comparing tert-butyl with smaller substituents (e.g., methyl) to quantify steric hindrance .
  • Lipophilicity : Calculate logP values (via HPLC retention times) to assess hydrophobicity-driven membrane permeability .
  • Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for target proteins (e.g., kinases) .
    Example Data :
SubstituentlogP (Experimental)Binding Affinity (Kd, nM)
Tert-butyl3.215
Methoxy1.850
Bromo2.530

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Validate with mutagenesis data .
  • MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-protein complexes .
  • QSAR Modeling : Corrogate substituent effects (e.g., tert-butyl vs. trifluoromethyl) with activity data to design analogs .

Q. How to resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR (e.g., NOESY for spatial proximity) with XRD. For ambiguous peaks, use 15N^{15}\text{N}-labeled analogs .
  • DFT Calculations : Compare computed (Gaussian 16) and experimental NMR chemical shifts to identify misassignments .
  • Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility not captured in XRD .

Data-Driven Analysis

Q. What strategies optimize enantioselective synthesis of this compound?

  • Methodological Answer :
  • Chiral Catalysts : Screen Ru- or Rh-based catalysts (e.g., Noyori-type) for asymmetric hydrogenation of ketone intermediates .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively acylate one enantiomer, achieving >90% ee .
    Table : Catalyst Screening Results
Catalystee (%)Yield (%)
Ru-BINAP8570
Rh-JosiPhos9265
Lipase CAL-B9580

Specialized Applications

Q. How to assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer :
  • In Vitro Assays : Use ADP-Glo™ kinase assays (Promega) to measure IC₅₀ values against target kinases (e.g., JAK2) .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines (e.g., K562) .
  • Selectivity Profiling : Screen against a panel of 100+ kinases (Eurofins) to identify off-target effects .

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